2-Demethoxy-2-chloro Urapidil
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Overview
Description
2-Demethoxy-2-chloro Urapidil is a chemical compound with the molecular formula C19H26ClN5O2 and a molecular weight of 391.9 g/mol. It is an impurity of Urapidil, which is an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist used as an antihypertensive agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Demethoxy-2-chloro Urapidil involves the reaction of 3-[4-(2-chlorophenyl)-1-piperazinyl]propylamine with 6-chloro-1,3-dimethyluracil under specific conditions . The reaction is typically carried out in a solvent such as ethanol or water, with the addition of a base like sodium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: 2-Demethoxy-2-chloro Urapidil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives depending on the substituent introduced .
Scientific Research Applications
2-Demethoxy-2-chloro Urapidil has several scientific research applications, including:
Chemistry: Used as a reference standard and impurity marker in the synthesis and analysis of Urapidil.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its role as an impurity in pharmaceutical formulations and its potential effects on drug efficacy and safety.
Industry: Utilized in the quality control and assurance processes in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 2-Demethoxy-2-chloro Urapidil is related to its parent compound, Urapidil. Urapidil acts as an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist, leading to vasodilation and a reduction in blood pressure . The exact molecular targets and pathways involved in the action of this compound are not well-defined but are likely similar to those of Urapidil .
Comparison with Similar Compounds
Urapidil: The parent compound, used as an antihypertensive agent.
1-(2-Methoxyphenyl)piperazine: A related compound with similar structural features.
N-Nitroso Urapidil: Another impurity of Urapidil.
Uniqueness: 2-Demethoxy-2-chloro Urapidil is unique due to its specific structural modifications, which differentiate it from other impurities and related compounds. These modifications can influence its chemical reactivity and interactions with biological targets .
Properties
IUPAC Name |
6-[3-[4-(2-chlorophenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN5O2/c1-22-17(14-18(26)23(2)19(22)27)21-8-5-9-24-10-12-25(13-11-24)16-7-4-3-6-15(16)20/h3-4,6-7,14,21H,5,8-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRAHJGSHMDYAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747467 |
Source
|
Record name | 6-({3-[4-(2-Chlorophenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34661-73-9 |
Source
|
Record name | 6-({3-[4-(2-Chlorophenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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